Benzene-1,3,5-trisulfonic acid
Overview
Description
Benzene-1,3,5-trisulfonic acid is an organic compound with the molecular formula C₆H₆O₉S₃. It is a derivative of benzene, where three sulfonic acid groups are attached to the 1st, 3rd, and 5th positions of the benzene ring. This compound is known for its high solubility in water and its strong acidic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,3,5-trisulfonic acid can be synthesized through the sulfonation of benzene using sulfur trioxide or oleum. The reaction typically involves heating benzene with sulfur trioxide at elevated temperatures, followed by hydrolysis to yield the trisulfonic acid .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous sulfonation processes where benzene is reacted with sulfur trioxide in a controlled environment. The reaction is carefully monitored to ensure complete sulfonation and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,3,5-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products: The major products formed from these reactions include various sulfonate salts, substituted benzene derivatives, and other functionalized aromatic compounds .
Scientific Research Applications
Benzene-1,3,5-trisulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Industry: this compound is used in the production of dyes, detergents, and other industrial chemicals
Mechanism of Action
The mechanism by which benzene-1,3,5-trisulfonic acid exerts its effects involves its strong acidic nature and its ability to donate protons. The sulfonic acid groups interact with various molecular targets, leading to changes in chemical reactivity and solubility. These interactions are crucial in catalysis, where the compound facilitates the formation of reaction intermediates and products .
Comparison with Similar Compounds
Benzene-1,3,5-tricarboxylic acid: Similar in structure but with carboxylic acid groups instead of sulfonic acid groups.
Benzene-1,3-disulfonic acid: Contains two sulfonic acid groups instead of three.
Benzene-1,4-disulfonic acid: Another disulfonic acid derivative with different positional isomerism.
Uniqueness: Benzene-1,3,5-trisulfonic acid is unique due to its three sulfonic acid groups, which confer higher acidity and solubility compared to its disulfonic and tricarboxylic counterparts. This makes it particularly useful in applications requiring strong acidic conditions and high solubility .
Properties
IUPAC Name |
benzene-1,3,5-trisulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O9S3/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15/h1-3H,(H,7,8,9)(H,10,11,12)(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUBFLVZIXNHTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977273 | |
Record name | Benzene-1,3,5-trisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617-99-2, 43052-65-9 | |
Record name | 1,3,5-Benzenetrisulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Benzenetrisulfonic acid, sodium salt (1:3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043052659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC97189 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene-1,3,5-trisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Benzenetrisulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NLH9NLT37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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